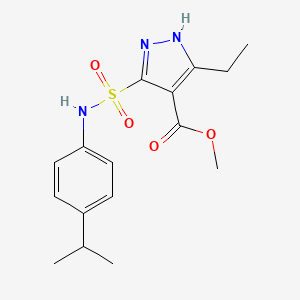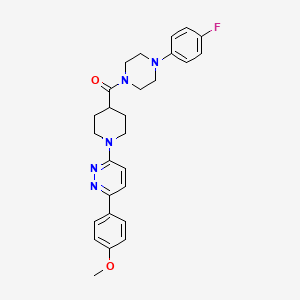![molecular formula C21H16F3N3O4S B2481439 methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318238-29-8](/img/structure/B2481439.png)
methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals with complex structures and significant synthetic and analytical interest. Its synthesis involves multiple steps, incorporating elements like benzoyloxy groups, trifluoromethyl, and pyrazole rings, contributing to its unique chemical and physical properties. These attributes make it an important subject for research in materials science and organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting with base materials like para-methyl-acetophenone and ethyl trifluoroacetate. Conditions such as the amount of base, solvent, temperature, and time are crucial for optimizing yield. For example, Zhang Peng-yun (2013) detailed the synthesis process for a similar compound, emphasizing the effects of these parameters on the product yield (Zhang Peng-yun, 2013).
Molecular Structure Analysis
The molecular structure is often elucidated using techniques like FT-IR, 1HNMR, and crystallography. K. Kranjc et al. (2012) provided insights into the crystal structures of related compounds, revealing centrosymmetric hydrogen-bonded dimers facilitated by interactions between amide and carbonyl groups, which are indicative of the complex supramolecular aggregation present in these compounds (K. Kranjc et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : A study by Navarro and Vogel (2002) describes the synthesis of related compounds using Nozaki-Kishi coupling, highlighting the complex synthetic routes involved in producing such chemicals (Navarro & Vogel, 2002).
- Structural Analysis : Zhang Peng-yun (2013) conducted a study focusing on the synthesis and characterization of similar compounds, providing insights into their structural properties through techniques like FT-IR and NMR spectroscopy (Zhang Peng-yun, 2013).
Chemical Properties and Applications
- Catalytic Applications : S. Tayebi et al. (2011) explored the use of similar sulfur-containing compounds as catalysts in chemical reactions, demonstrating their utility in organic synthesis (Tayebi et al., 2011).
- Potential in Material Science : S. M. Tawfik's 2015 research on similar compounds revealed their effectiveness as corrosion inhibitors, suggesting applications in material science and engineering (Tawfik, 2015).
Biological and Pharmacological Research
- Antioxidant and Anti-inflammatory Potential : A study by P. Kate et al. (2020) synthesized compounds with a similar structure and evaluated their antioxidant and anti-inflammatory activities, suggesting potential pharmacological applications (Kate et al., 2020).
- Antimicrobial Applications : D. Carcanague et al. (2002) investigated derivatives of similar compounds for their efficacy against Helicobacter pylori, highlighting their potential as antimicrobial agents (Carcanague et al., 2002).
Propiedades
IUPAC Name |
methyl 2-[4-[(E)-benzoyloxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4S/c1-27-18(32-16-11-7-6-10-14(16)20(29)30-2)15(17(26-27)21(22,23)24)12-25-31-19(28)13-8-4-3-5-9-13/h3-12H,1-2H3/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDBVJZDYNNEL-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)
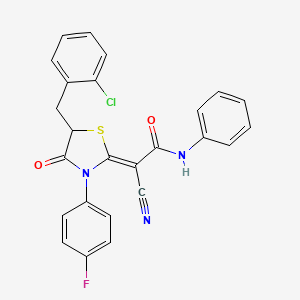
![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)
![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
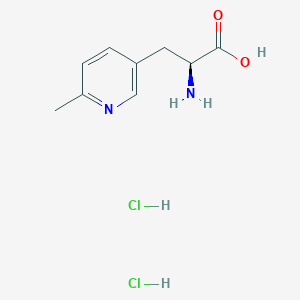
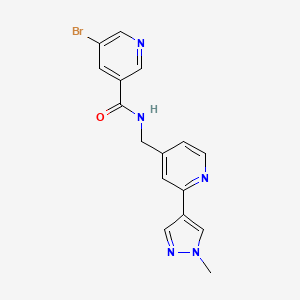
![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
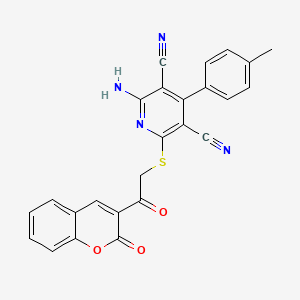
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)

